Cas no 1058457-47-8 (N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide)
![N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1058457-47-8x500.png)
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-cyclohexyl-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
- N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
- AKOS024494352
- VU0632973-1
- F5065-0002
- N-cyclohexyl-4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
- 1058457-47-8
-
- インチ: 1S/C16H24N8O/c1-22-14-13(20-21-22)15(18-11-17-14)23-7-9-24(10-8-23)16(25)19-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,19,25)
- InChIKey: JLKUSPZLZRCNPE-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC2CCCCC2)=O)CCN(C2=NC=NC3N(C)N=NC=32)CC1
計算された属性
- せいみつぶんしりょう: 344.20730742g/mol
- どういたいしつりょう: 344.20730742g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5065-0002-15mg |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5065-0002-4mg |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5065-0002-2μmol |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5065-0002-5mg |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5065-0002-2mg |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5065-0002-10mg |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5065-0002-10μmol |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5065-0002-3mg |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5065-0002-1mg |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5065-0002-5μmol |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide |
1058457-47-8 | 5μmol |
$94.5 | 2023-09-10 |
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide 関連文献
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamideに関する追加情報
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide (CAS No. 1058457-47-8): A Comprehensive Overview
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide (CAS No. 1058457-47-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The structure of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is characterized by a central triazolopyrimidine core linked to a cyclohexyl group and a piperazine moiety. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The cyclohexyl and piperazine substituents contribute to the compound's lipophilicity and solubility, which are crucial for its pharmacological properties.
Recent research has highlighted the potential of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide as an antiviral agent. Studies have shown that this compound exhibits potent activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by targeting key viral enzymes or cellular pathways essential for viral propagation.
In addition to its antiviral properties, N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide has been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activity of kinases such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is another important aspect that has been studied extensively. In vitro and in vivo experiments have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it a promising candidate for further development as a therapeutic agent.
One of the key challenges in the development of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is optimizing its drug delivery system. Researchers are exploring various formulations to enhance its stability and bioavailability. For example, nanoparticle-based delivery systems have shown promise in improving the pharmacokinetic profile and reducing side effects associated with systemic administration.
Moreover, the synthesis of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide has been optimized to improve yield and scalability. Several synthetic routes have been reported in the literature, including copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions and palladium-mediated coupling reactions. These methods not only facilitate the production of the compound on a larger scale but also allow for the introduction of various functional groups to explore structure–activity relationships (SAR).
The clinical potential of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is currently being evaluated in preclinical studies. Early results have shown promising efficacy in animal models of viral infections and cancer. However, further research is needed to fully understand its safety profile and therapeutic window before it can be advanced to human clinical trials.
In conclusion, N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-y l} piperazine - 1 - carboxamide (CAS No. 1058457 - 47 - 8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in both antiviral and anticancer research. As ongoing studies continue to elucidate its mechanisms of action and optimize its formulation and delivery methods, this compound holds significant promise for addressing unmet medical needs.
1058457-47-8 (N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide) 関連製品
- 1865981-28-7(3-(Aminomethyl)-4-methylheptanoic acid)
- 681225-64-9(N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}acetamide)
- 898755-74-3(2-8-(1,4-Dioxa-8-azaspiro4.5decyl)methyl-3'-methyl benzophenone)
- 921519-32-6(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide)
- 1207052-34-3(2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide)
- 324538-59-2(ethyl 2-(3-methylbenzamido)-1,3-thiazole-4-carboxylate)
- 782504-52-3(2-Pyridinemethanol, a-(3-methoxyphenyl)-)
- 1210727-41-5(2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline)
- 886935-21-3(2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide)
- 1171053-92-1(ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate)




